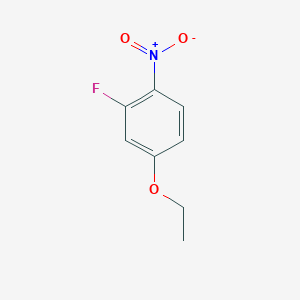

4-Ethoxy-2-fluoro-1-nitrobenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAIPPBHURYBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543239 | |

| Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-48-6 | |

| Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28987-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2-fluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-2-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 4-Ethoxy-2-fluoro-1-nitrobenzene, a key intermediate in various synthetic applications.

Core Chemical Properties

This compound is an aromatic organic compound with the molecular formula C₈H₈FNO₃.[1] It is characterized by the presence of an ethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. These functional groups contribute to its specific reactivity and utility as a building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28987-48-6 | PubChem |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| Melting Point | 47-49 °C | |

| Boiling Point | 122.1 °C | |

| Appearance | Not specified | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

General Experimental Protocol for Aromatic Nitration:

Materials:

-

1-ethoxy-3-fluorobenzene (starting material)

-

Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane, acetic anhydride)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and safety equipment

Procedure:

-

The starting material, 1-ethoxy-3-fluorobenzene, is dissolved in a suitable anhydrous solvent and cooled in an ice bath.

-

A pre-cooled mixture of the nitrating agent is added dropwise to the solution of the starting material with constant stirring, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice, followed by neutralization with a suitable base.

-

The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent to ensure complete recovery of the product.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified using techniques such as recrystallization or column chromatography to obtain the final product of high purity.

Note: The regioselectivity of the nitration reaction is directed by the existing substituents on the benzene ring. The ethoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. The nitro group will be introduced at a position influenced by the combined directing effects of these two groups.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data based on its structure are as follows:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the ethoxy group (a triplet and a quartet) and distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and the other substituents.

-

¹³C NMR: The spectrum would display signals for the eight carbon atoms, with the chemical shifts influenced by the electronegativity of the attached fluorine, oxygen, and nitrogen atoms. The carbon attached to the fluorine would likely show a characteristic doublet due to C-F coupling.

-

FTIR: The infrared spectrum would be expected to show characteristic absorption bands for the C-O-C stretching of the ether, the C-F stretching, and the symmetric and asymmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (185.15 g/mol ).

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atom can also be a site for nucleophilic aromatic substitution, enabling the introduction of other functional groups.

While specific signaling pathways directly involving this compound are not documented, its role as a synthetic building block is crucial. For example, similar fluorinated nitroaromatic compounds are utilized in the synthesis of kinase inhibitors and other biologically active molecules. The workflow for such a synthesis can be generalized as a multi-step process.

References

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic pathway for 4-ethoxy-2-fluoro-1-nitrobenzene, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis, experimental protocols, and relevant data are detailed to support research and development efforts in the chemical and life sciences.

Introduction

This compound is an aromatic compound whose structural motifs—a nitro group, a fluorine atom, and an ethoxy group—make it a versatile building block in medicinal and materials chemistry. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the benzene ring, making it amenable to various chemical transformations. This guide focuses on a practical and efficient synthesis route, providing the necessary technical details for its reproduction and optimization.

Proposed Synthesis Pathway

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a readily available starting material, 4-chloro-2-fluoro-1-nitrobenzene, which is reacted with sodium ethoxide. The nitro group at position 1 activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the halogen atoms by the ethoxide nucleophile.

The reaction proceeds as follows:

Figure 1: Proposed Synthesis Pathway

In this SNAr reaction, both the fluorine and chlorine atoms are positioned at activated sites (ortho and para to the nitro group, respectively). The greater electronegativity and bond strength of the C-F bond compared to the C-Cl bond often makes fluoride a poorer leaving group in SNAr reactions. However, the specific reaction conditions, including the solvent and temperature, can influence the regioselectivity of the substitution. For the purpose of this guide, we will focus on the substitution of the chlorine atom, which is a common outcome in such reactions.

Experimental Protocols

The following section details the experimental methodology for the synthesis of this compound from 4-chloro-2-fluoro-1-nitrobenzene and sodium ethoxide. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.

Materials and Equipment

Table 1: List of Materials

| Material | Grade | Supplier |

| 4-Chloro-2-fluoro-1-nitrobenzene | ≥98% | Commercial Source |

| Sodium Ethoxide | ≥95% | Commercial Source |

| Ethanol (Absolute) | Anhydrous, ≥99.5% | Commercial Source |

| Dichloromethane | ACS Grade | Commercial Source |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Brine (Saturated NaCl Solution) | Laboratory Prepared | - |

| Anhydrous Magnesium Sulfate | ACS Grade | Commercial Source |

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

A workflow for the synthesis is presented below:

Figure 2: Experimental Workflow for Synthesis

Detailed Steps:

-

In a round-bottom flask, dissolve 4-chloro-2-fluoro-1-nitrobenzene (1.0 eq) in absolute ethanol.

-

To this solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Partition the resulting residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 2: Expected Physicochemical Properties of this compound

| Property | Value (Predicted/Reported for Isomers) |

| Molecular Formula | C8H8FNO3 |

| Molecular Weight | 185.15 g/mol [2][3] |

| Appearance | Pale yellow solid or oil |

| Melting Point | Not available |

| Boiling Point | Not available |

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Expected Features |

| 1H NMR | Signals corresponding to the ethoxy group (triplet and quartet), and distinct aromatic protons showing coupling to each other and to the fluorine atom. |

| 13C NMR | Resonances for the two aliphatic carbons of the ethoxy group and six aromatic carbons, with C-F coupling observable. |

| 19F NMR | A single resonance for the fluorine atom, likely showing coupling to the adjacent aromatic protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| IR Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage, the C-F bond, and the symmetric and asymmetric stretches of the nitro group. |

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a feasible and efficient method. This guide provides a solid foundation for researchers to undertake this synthesis, offering a clear pathway, detailed experimental protocols, and expectations for product characterization. The resulting compound serves as a key intermediate for further chemical exploration and the development of new molecules with potential applications in medicine and agriculture. Further optimization of reaction conditions may be necessary to maximize yield and purity, and detailed analytical characterization of the final product is essential to confirm its identity and quality.

References

Spectroscopic Data for 4-Ethoxy-2-fluoro-1-nitrobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

However, valuable insights can be gleaned from the data available for its isomers and related compounds. This document will summarize the available information on key isomers, providing a comparative context. It will also present a general methodology for the acquisition of spectroscopic data for such aromatic compounds.

Physicochemical Properties of Isomeric Ethoxyfluoronitrobenzenes

While specific data for 4-Ethoxy-2-fluoro-1-nitrobenzene is elusive, information for its isomers, such as 4-Ethoxy-1-fluoro-2-nitrobenzene and 2-Ethoxy-4-fluoro-1-nitrobenzene, is available and provides a foundational understanding of this class of compounds.

| Property | 4-Ethoxy-1-fluoro-2-nitrobenzene[1] | 2-Ethoxy-4-fluoro-1-nitrobenzene[2] |

| Molecular Formula | C₈H₈FNO₃ | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol | 185.15 g/mol |

| CAS Number | 10298-81-4 | 28987-44-2 |

| Physical State | Not specified | Solid[2] |

| Melting Point | Not specified | 35-37 °C[2] |

| Boiling Point | Not specified | 261.5 °C at 760 mmHg[2] |

Predicted Spectroscopic Data: An Estimation

In the absence of experimental data, computational methods can predict spectroscopic properties. For this compound, one would anticipate the following general features in its spectra:

-

¹H NMR: The spectrum would likely show a triplet and a quartet for the ethoxy group protons. The aromatic region would display complex splitting patterns for the three protons on the benzene ring, influenced by both the fluorine and nitro group substituents. The chemical shifts would be downfield due to the electron-withdrawing nature of the nitro group.

-

¹³C NMR: The spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the fluorine and nitro group would show characteristic chemical shifts and coupling constants (C-F coupling).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹). Aromatic C-H and C=C stretching vibrations, as well as C-O and C-F stretching bands, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 185. The fragmentation pattern would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments.

Experimental Protocols for Spectroscopic Analysis of Aromatic Nitro Compounds

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound. These are standard methodologies widely used in chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Set the spectral width to cover the carbon chemical shift range (typically 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum typically over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

-

Logical Workflow for Compound Characterization

The process of identifying and characterizing a novel or uncharacterized compound like this compound follows a logical progression of spectroscopic analyses.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to 4-Ethoxy-2-fluoro-1-nitrobenzene (CAS: 10298-81-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxy-2-fluoro-1-nitrobenzene, a key intermediate in synthetic organic chemistry, with a particular focus on its relevance in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and potential applications, presenting it in a structured format for easy reference by researchers and professionals in the field.

Core Chemical Information

| Property | Value | Source |

| CAS Number | 10298-81-4 | [1] |

| IUPAC Name | 4-Ethoxy-1-fluoro-2-nitrobenzene | [1] |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| Canonical SMILES | CCOC1=CC(=C(C=C1)F)--INVALID-LINK--[O-] | [1] |

| InChI Key | FOHXVSNHSWNAAI-UHFFFAOYSA-N | [1] |

Physicochemical Properties (Computed)

The following table summarizes the computed physicochemical properties of this compound. It is important to note that these are theoretical predictions and may differ from experimentally determined values.

| Property | Value |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 185.04882128 Da |

| Monoisotopic Mass | 185.04882128 Da |

| Topological Polar Surface Area | 55.1 Ų |

| Heavy Atom Count | 13 |

Source: PubChem CID 56777244[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a fluoride ion on a difluoronitrobenzene precursor with ethanol or an ethoxide source. A plausible and commonly employed starting material for this synthesis is 3,4-difluoronitrobenzene.

Synthesis of the Precursor: 3,4-Difluoronitrobenzene

A common laboratory-scale synthesis of 3,4-difluoronitrobenzene involves the nitration of 1,2-difluorobenzene.

Experimental Protocol:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to a low temperature (e.g., -12 °C).

-

1,2-difluorobenzene is added slowly to the stirred acid mixture, maintaining the low temperature.

-

The reaction mixture is stirred for a specified period while allowing it to warm to room temperature gradually.

-

The reaction is quenched by pouring the mixture onto ice.

-

The product is extracted with an organic solvent, such as diethyl ether.

-

The combined organic extracts are washed with water and a basic solution (e.g., 10% aqueous sodium carbonate) to remove residual acids.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[2]

Synthesis of this compound

The synthesis of the target compound from 3,4-difluoronitrobenzene proceeds via a nucleophilic aromatic substitution reaction. The fluorine atom at position 4 is activated towards substitution by the electron-withdrawing nitro group at position 1.

Generalized Experimental Protocol:

-

3,4-Difluoronitrobenzene is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A source of ethoxide, such as sodium ethoxide or a combination of ethanol and a base (e.g., sodium hydride, potassium carbonate), is added to the reaction mixture.

-

The reaction is stirred, often at an elevated temperature, to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled and then poured into water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, then dried over an anhydrous drying agent.

-

The solvent is evaporated, and the resulting crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and three distinct signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atom.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and six aromatic carbon signals. The carbons attached to or near the fluorine atom will exhibit characteristic splitting due to C-F coupling.

Expected IR Spectral Features: The infrared spectrum should show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C-O-C stretching of the ether, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Expected Mass Spectrometry Data: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.15 g/mol ). Fragmentation patterns may include the loss of the ethoxy group, the nitro group, and other characteristic fragments.

Applications in Drug Development

Nitroaromatic compounds, and specifically fluoronitrobenzene derivatives, are valuable building blocks in medicinal chemistry. The presence of the nitro group allows for further chemical transformations, most commonly its reduction to an aniline, which can then be used in a variety of coupling reactions to build more complex molecules. The fluorine atom can enhance the metabolic stability and binding affinity of a drug candidate.

Role as an Intermediate in Kinase Inhibitor Synthesis

Derivatives of this compound are utilized as key intermediates in the synthesis of small molecule kinase inhibitors, which are a major class of targeted cancer therapies.[3][4] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of cancer.

References

- 1. 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. echemi.com [echemi.com]

- 4. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Ethoxy-2-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethoxy-2-fluoro-1-nitrobenzene (CAS Number: 28987-48-6), a valuable intermediate in organic synthesis. This document is intended to be a key resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this compound.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈FNO₃. Its chemical structure features an ethoxy group and a fluorine atom attached to a nitrobenzene ring.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | --INVALID-LINK-- |

| Molecular Weight | 185.15 g/mol | --INVALID-LINK-- |

| Melting Point | 47-49 °C | --INVALID-LINK--[1] |

| Boiling Point | 122.1 °C | --INVALID-LINK--[1] |

| Density (Predicted) | 1.268 g/cm³ | --INVALID-LINK--[2] |

| Solubility | Soluble in common organic solvents. | General chemical knowledge |

| CAS Number | 28987-48-6 | --INVALID-LINK--[3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction. This involves the reaction of a difluoronitrobenzene derivative with an ethoxide source.

General Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

2,4-Difluoronitrobenzene

-

Sodium metal or Sodium ethoxide

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide (if not using commercially available ethoxide): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at 0 °C. The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken.

-

Reaction: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in ethanol) at 0 °C, add 2,4-difluoronitrobenzene dropwise with stirring. The fluorine atom at the para position is more activated towards nucleophilic attack due to the electron-withdrawing nitro group.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, the mixture is typically quenched by the addition of a saturated aqueous ammonium chloride solution. The product is then extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectral Data (Predicted)

As experimental spectral data for this compound is not widely available in public databases, the following information is based on predictions and analysis of similar compounds. Researchers should obtain their own analytical data for confirmation.

¹H NMR (Predicted)

The proton NMR spectrum of this compound is expected to show the following signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethoxy group.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and the adjacent protons.

¹³C NMR (Predicted)

The carbon NMR spectrum is expected to show distinct signals for each of the eight carbon atoms in the molecule, including the two carbons of the ethoxy group and the six carbons of the aromatic ring. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.

IR Spectroscopy (Predicted)

The infrared spectrum would likely display characteristic absorption bands for:

-

Aromatic C-H stretching.

-

Asymmetric and symmetric stretching of the nitro group (NO₂).

-

C-O-C stretching of the ether linkage.

-

C-F stretching.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The presence of the nitro group, the fluorine atom, and the ethoxy group allows for a variety of chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a route to 3-fluoro-4-ethoxyaniline, a valuable building block for pharmaceuticals and agrochemicals.

-

Further Nucleophilic Aromatic Substitution: The remaining fluorine atom can potentially undergo further nucleophilic substitution under more forcing conditions, allowing for the introduction of other functional groups.

The logical relationship for a key chemical transformation is illustrated below:

Caption: Reduction of the nitro group in this compound.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxy-1-fluoro-2-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and extrapolates probable synthetic routes, reaction mechanisms, and applications based on established chemical principles and data from closely related analogues. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and organic synthesis, offering insights into its physicochemical properties, potential synthetic pathways, and its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Physicochemical Properties

4-Ethoxy-1-fluoro-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-ethoxy-1-fluoro-2-nitrobenzene . This nomenclature is determined by the principle of assigning the lowest possible locants to the substituents on the benzene ring, with the set '1,2,4' being the lowest among all possibilities.[1][2]

The key physicochemical properties of 4-ethoxy-1-fluoro-2-nitrobenzene are summarized in the table below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding its potential behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 4-ethoxy-1-fluoro-2-nitrobenzene | PubChem[1] |

| CAS Number | 10298-81-4 | Pharmaffiliates,[3] PubChem[1] |

| Molecular Formula | C₈H₈FNO₃ | PubChem[1] |

| Molecular Weight | 185.15 g/mol | PubChem,[1] Pharmaffiliates[3] |

| Canonical SMILES | CCOC1=CC(=C(C=C1)F)--INVALID-LINK--[O-] | PubChem[1] |

| InChI Key | FOHXVSNHSWNAAI-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for 4-ethoxy-1-fluoro-2-nitrobenzene are not extensively documented, a plausible and efficient synthetic route can be proposed based on well-established reactions for analogous substituted nitrobenzenes. The most likely synthetic strategies involve either the nitration of a pre-functionalized ethoxy-fluorobenzene or a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway: Nitration of 4-Fluoroethoxybenzene

A common method for introducing a nitro group to an activated benzene ring is through electrophilic aromatic substitution using a nitrating agent. The ethoxy group is an activating, ortho-, para-directing group, which would facilitate the introduction of the nitro group.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard nitration reactions of similar aromatic ethers. Researchers should perform small-scale trials to optimize reaction conditions such as temperature, reaction time, and stoichiometry.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoroethoxybenzene (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 4-fluoroethoxybenzene, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-ethoxy-1-fluoro-2-nitrobenzene.

Applications in Drug Discovery and Development

Substituted nitrobenzenes are crucial intermediates in the pharmaceutical industry. The specific arrangement of functional groups in 4-ethoxy-1-fluoro-2-nitrobenzene makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors used in oncology.

The key reactive sites of this molecule are:

-

The Nitro Group: Can be readily reduced to an aniline derivative, which is a common nucleophile in the formation of amides, ureas, and nitrogen-containing heterocycles.

-

The Fluorine Atom: Positioned ortho to the electron-withdrawing nitro group, it is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, including amines and alcohols, to build molecular complexity.

Role as a Kinase Inhibitor Scaffold

Many FDA-approved tyrosine kinase inhibitors (TKIs) feature a core structure derived from aniline precursors. The synthesis of these drugs often involves the coupling of a substituted aniline with a heterocyclic core. 4-Ethoxy-1-fluoro-2-nitrobenzene can be readily converted to 4-ethoxy-2-fluoroaniline, which can then be used in such coupling reactions. The ethoxy and fluoro substituents can serve to modulate the pharmacokinetic properties (e.g., solubility, metabolic stability) and pharmacodynamic properties (e.g., target binding affinity and selectivity) of the final drug candidate.

Targeting Cellular Signaling Pathways

Kinase inhibitors developed from intermediates like 4-ethoxy-1-fluoro-2-nitrobenzene can be designed to target specific signaling pathways that are dysregulated in diseases such as cancer. For example, they can be developed to inhibit Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR, or ALK, which are often overactive in tumors, leading to uncontrolled cell proliferation and survival.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Ethoxy-1-fluoro-2-nitrobenzene is a valuable, though not extensively studied, chemical intermediate. Its functional group arrangement provides multiple handles for synthetic transformations, making it a promising starting material for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitor development. This guide provides a foundational understanding of its properties and potential, encouraging further research into its synthesis and applications to unlock its full potential in drug discovery and materials science.

References

An In-depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety information for 4-Ethoxy-1-fluoro-2-nitrobenzene. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Molecular Structure and Identifiers

4-Ethoxy-1-fluoro-2-nitrobenzene is an aromatic organic compound with the chemical formula C8H8FNO3.[1][2] Its structure consists of a benzene ring substituted with an ethoxy group at the fourth position, a fluorine atom at the first position, and a nitro group at the second position.

Caption: 2D molecular structure of 4-Ethoxy-1-fluoro-2-nitrobenzene.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 4-ethoxy-1-fluoro-2-nitrobenzene | [1] |

| CAS Number | 10298-81-4 | [1][2] |

| Molecular Formula | C8H8FNO3 | [1][2] |

| Molecular Weight | 185.15 g/mol | [1][2] |

| Canonical SMILES | CCOC1=CC(=C(C=C1)F)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C8H8FNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | [1] |

| InChIKey | FOHXVSNHSWNAAI-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of 4-Ethoxy-1-fluoro-2-nitrobenzene are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 185.04882128 Da | [1] |

| Monoisotopic Mass | 185.04882128 Da | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis and Experimental Protocols

A common method for the synthesis of aryl ethers is the Williamson ether synthesis. In the context of 4-Ethoxy-1-fluoro-2-nitrobenzene, this would likely involve the reaction of a suitable nitrophenol with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

-

Deprotonation: A substituted nitrophenol (e.g., 4-fluoro-3-nitrophenol) is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This step generates the corresponding phenoxide ion.

-

Nucleophilic Substitution: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the ethyl group and displacing the halide to form the ether linkage.

-

Work-up and Purification: The reaction is typically quenched with water, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified using techniques such as column chromatography or recrystallization to yield the pure 4-Ethoxy-1-fluoro-2-nitrobenzene.

Caption: Williamson ether synthesis workflow for 4-Ethoxy-1-fluoro-2-nitrobenzene.

Spectroscopic Data

While specific spectra are not provided in this guide, the structural confirmation of 4-Ethoxy-1-fluoro-2-nitrobenzene would typically involve the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the methylene (-CH2-) protons of the ethoxy group, and the methyl (-CH3) protons. The coupling patterns of the aromatic protons would be indicative of their relative positions.

-

¹³C NMR would show distinct peaks for each unique carbon atom in the molecule.

-

¹⁹F NMR would show a singlet corresponding to the single fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-O-C (ether) linkage, the aromatic C=C bonds, and the strong asymmetric and symmetric stretching vibrations of the nitro (NO2) group.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z = 185.15.

Safety and Handling

4-Ethoxy-1-fluoro-2-nitrobenzene is a chemical that requires careful handling. The following table summarizes its known hazards.

Table 3: Hazard and Safety Information

| Hazard Category | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |

| Eye Damage/Irritation | Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]

-

Ventilation: Use only outdoors or in a well-ventilated area.[3]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][4]

-

First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[3][5]

-

First Aid (Skin): Wash off immediately with plenty of water for at least 15 minutes.[3][5]

Applications in Research and Development

Substituted nitrobenzenes are valuable intermediates in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, activates the benzene ring for nucleophilic aromatic substitution reactions. The fluorine atom is a good leaving group in such reactions. The ethoxy group can modulate the electronic properties and solubility of the molecule.

Potential applications include:

-

Pharmaceutical Synthesis: It can serve as a building block for the synthesis of more complex, biologically active molecules. The nitro group can be readily reduced to an amine, providing a key functional group for further elaboration.

-

Agrochemicals: Similar fluorinated and nitrated aromatic compounds are used in the development of pesticides and herbicides.[6]

-

Material Science: The unique electronic properties of this molecule may be of interest in the synthesis of dyes and other functional materials.[6]

References

- 1. 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safety and Handling of 4-Ethoxy-2-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance. Always consult the most up-to-date SDS for 4-Ethoxy-2-fluoro-1-nitrobenzene from your supplier and adhere to all institutional and governmental safety regulations.

Introduction

This compound is an aromatic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring an ethoxy group, a fluorine atom, and a nitro group on a benzene ring, provides multiple reactive sites for further chemical modifications. This guide provides a detailed overview of the known safety, handling, and physicochemical properties of this compound to support its safe use in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| CAS Number | 28987-44-2 | [1] |

| Appearance | Data not available | |

| Melting Point | 35-37 °C | [1] |

| Boiling Point | 261.5 °C at 760 mmHg | [1] |

| Density | 1.268 g/cm³ | [1] |

| Vapor Pressure | 0.0187 mmHg at 25°C | [1] |

| Flash Point | 111.9 °C | [1] |

| Refractive Index | 1.516 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Caption: GHS Hazard Pictogram for this compound.

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if ventilation is inadequate or for spill response. |

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment (PPE).

-

Ventilate the area of the leak or spill.

-

Contain the spill and collect with an inert absorbent material (e.g., sand, earth, vermiculite).

-

Place the absorbed material in a suitable, closed container for disposal.

-

Do not allow the material to enter drains or waterways.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

There is a significant lack of quantitative toxicological data for this compound. Safety Data Sheets consistently report "no data available" for acute toxicity values such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%).

| Toxicity Data | Value |

| LD50 Oral | No data available |

| LD50 Dermal | No data available |

| LC50 Inhalation | No data available |

Given the GHS classification of "Harmful if swallowed, in contact with skin, or if inhaled," it is prudent to treat this compound with a high degree of caution. Studies on analogous substituted nitrobenzenes suggest that toxicity can be influenced by the nature and position of the substituents on the benzene ring.[2][3]

Experimental Protocols

Conceptual Synthetic Pathway:

Caption: A conceptual pathway for the synthesis of this compound.

General Laboratory Workflow for Handling Hazardous Chemicals:

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound in a research setting.

Caption: A generalized workflow for the safe laboratory handling of hazardous chemicals.

Conclusion

This compound is a potentially valuable research chemical that must be handled with appropriate caution due to its hazardous properties. The lack of comprehensive toxicological data underscores the need for stringent adherence to safety protocols. Researchers and drug development professionals should always consult the latest Safety Data Sheet and perform a thorough risk assessment before using this compound. Further research into the toxicological and reactive properties of this compound is warranted to ensure its safe and effective use in scientific and industrial applications.

References

In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethoxy-2-fluoro-1-nitrobenzene is a chemical intermediate of interest in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding its solubility profile allows for the optimization of reaction conditions, leading to improved yields, purity, and process efficiency.

This technical guide provides a summary of the available quantitative data on the solubility of this compound in selected organic solvents, details the experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) at temperatures ranging from 278.15 K to 318.15 K.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 278.15 | 0.0158 |

| 283.15 | 0.0193 | |

| 288.15 | 0.0235 | |

| 293.15 | 0.0286 | |

| 298.15 | 0.0348 | |

| 303.15 | 0.0423 | |

| 308.15 | 0.0515 | |

| 313.15 | 0.0628 | |

| 318.15 | 0.0765 | |

| Ethanol | 278.15 | 0.0197 |

| 283.15 | 0.0238 | |

| 288.15 | 0.0288 | |

| 293.15 | 0.0348 | |

| 298.15 | 0.0421 | |

| 303.15 | 0.0510 | |

| 308.15 | 0.0618 | |

| 313.15 | 0.0749 | |

| 318.15 | 0.0908 | |

| Isopropanol | 278.15 | 0.0233 |

| 283.15 | 0.0278 | |

| 288.15 | 0.0332 | |

| 293.15 | 0.0398 | |

| 298.15 | 0.0477 | |

| 303.15 | 0.0573 | |

| 308.15 | 0.0687 | |

| 313.15 | 0.0825 | |

| 318.15 | 0.0990 | |

| n-Butanol | 278.15 | 0.0288 |

| 283.15 | 0.0343 | |

| 288.15 | 0.0409 | |

| 293.15 | 0.0488 | |

| 298.15 | 0.0583 | |

| 303.15 | 0.0697 | |

| 308.15 | 0.0834 | |

| 313.15 | 0.0998 | |

| 318.15 | 0.1193 | |

| Ethyl Acetate | 278.15 | 0.1415 |

| 283.15 | 0.1648 | |

| 288.15 | 0.1917 | |

| 293.15 | 0.2228 | |

| 298.15 | 0.2588 | |

| 303.15 | 0.3005 | |

| 308.15 | 0.3489 | |

| 313.15 | 0.4052 | |

| 318.15 | 0.4708 | |

| Toluene | 278.15 | 0.2583 |

| 283.15 | 0.2945 | |

| 288.15 | 0.3349 | |

| 293.15 | 0.3798 | |

| 298.15 | 0.4296 | |

| 303.15 | 0.4847 | |

| 308.15 | 0.5455 | |

| 313.15 | 0.6124 | |

| 318.15 | 0.6859 |

Experimental Protocols

The solubility of this compound was determined using the gravimetric method. This widely accepted and reliable technique involves the following steps:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is continuously agitated in a thermostatically controlled water bath to maintain a constant temperature. The system is allowed to equilibrate for a sufficient period to ensure that the solution is saturated.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the solid and liquid phases are allowed to separate.

-

Sampling: A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, pre-heated (or pre-cooled to the experimental temperature) syringe.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the solid solute is achieved.

-

Mass Determination: The mass of the dried solid solute is determined by weighing.

-

Calculation of Solubility: The mole fraction solubility (x) is calculated using the following formula:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for gravimetric solubility determination.

A Technical Guide to 4-Ethoxy-2-fluoro-1-nitrobenzene for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Ethoxy-2-fluoro-1-nitrobenzene (CAS No. 10298-81-4), a key intermediate in synthetic organic chemistry, particularly for applications in pharmaceutical and agrochemical research. This document details its commercial availability, physicochemical properties, and provides hypothetical, yet detailed, experimental protocols for its synthesis and a representative application.

Commercial Availability

This compound is readily available from a number of commercial chemical suppliers. The typical purity offered is ≥97%. Researchers can procure this compound in quantities ranging from milligrams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale development projects.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | - | Inquire |

| Rhenium Bio Science | 97% | 250mg, 1g, 5g, 10g |

| Pharmaffiliates | High Purity | Inquire |

| Allfluoro Pharmaceutical Co., Ltd. | - | Inquire |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively published. The following tables summarize computed data from reputable chemical databases and typical specifications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10298-81-4 | - |

| Molecular Formula | C8H8FNO3 | - |

| Molecular Weight | 185.15 g/mol | PubChem[1] |

| Appearance | Yellowish solid or oil (predicted) | - |

| Melting Point | 35-37 °C (for isomer 2-Ethoxy-4-fluoro-1-nitrobenzene) | ECHEMI |

| Boiling Point | 261.5 °C at 760 mmHg (for isomer 2-Ethoxy-4-fluoro-1-nitrobenzene) | ECHEMI |

| Density | 1.268 g/cm³ (for isomer 2-Ethoxy-4-fluoro-1-nitrobenzene) | ECHEMI |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |

| XLogP3 | 2.3 | PubChem[1] |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| 1H NMR (CDCl3, 400 MHz) | δ 7.8-8.0 (m, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 4.15 (q, J = 7.0 Hz, 2H, -OCH2CH3), 1.45 (t, J = 7.0 Hz, 3H, -OCH2CH3) |

| 13C NMR (CDCl3, 100 MHz) | δ 160-165 (d, JCF ≈ 250 Hz, C-F), 150-155 (C-O), 140-145 (C-NO2), 120-130 (Ar-C), 110-120 (Ar-C), 65-70 (-OCH2-), 14-16 (-CH3) |

| IR (KBr, cm-1) | ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1520 (asym NO2 stretch), ~1340 (sym NO2 stretch), ~1250 (Ar-O-C stretch), ~1040 (C-F stretch) |

| Mass Spectrometry (EI) | m/z 185 (M+), 155 (M+ - NO), 139 (M+ - NO2), 111 (M+ - NO2 - C2H4) |

Note: The spectroscopic data presented is predicted based on the chemical structure and data from similar compounds. Experimental verification is recommended.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and a representative reaction of this compound. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction starting from 1,2-difluoro-4-nitrobenzene and sodium ethoxide. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and the fluorine atom at position 2 is the more likely leaving group due to the ortho and para directing effects of the nitro group.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials and Equipment:

-

1,2-difluoro-4-nitrobenzene

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 1,2-difluoro-4-nitrobenzene (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Application in a Suzuki-Miyaura Cross-Coupling Reaction

This compound can be a valuable precursor for the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The following protocol describes a hypothetical Suzuki-Miyaura cross-coupling reaction where the fluorine atom is substituted.

Reaction Workflow:

Figure 2: Suzuki-Miyaura cross-coupling workflow.

Materials and Equipment:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., potassium carbonate)

-

Solvent system (e.g., toluene and water)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and potassium carbonate (2.0 equivalents).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to yield the 4-ethoxy-2-aryl-1-nitrobenzene product.

Safety Information

This compound is an aromatic nitro compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and versatile building block for organic synthesis. While detailed experimental data is somewhat limited in the public domain, its reactivity can be reliably predicted based on the principles of physical organic chemistry. The provided hypothetical protocols offer a solid foundation for researchers to begin working with this compound in their drug discovery and development endeavors. It is always recommended to perform small-scale trial reactions to optimize conditions for specific applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-ethoxy-2-fluoro-1-nitrobenzene (alternatively named 4-ethoxy-1-fluoro-2-nitrobenzene), a versatile building block in medicinal chemistry and materials science. The protocols detailed below leverage the inherent reactivity of this compound, primarily focusing on the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom and the reduction of the nitro group.

Introduction to Reactivity

This compound is an aromatic compound primed for functionalization. The electron-withdrawing nature of the nitro group (-NO₂) strongly activates the benzene ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions. Consequently, the fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions. Furthermore, the nitro group itself can be readily reduced to an aniline, opening up another avenue for derivatization through amide bond formation, diazotization, or other reactions common to anilines.

Key Synthetic Transformations

The primary synthetic routes for derivatizing this compound are illustrated below. These pathways allow for the introduction of a wide range of functional groups, leading to diverse molecular scaffolds.

Caption: Key synthetic pathways from this compound.

Application Notes: Medicinal and Materials Chemistry

Derivatives of substituted nitrobenzenes and anilines are prevalent in drug discovery and materials science. The strategic incorporation of fluorine and ethoxy groups can significantly influence a molecule's physicochemical properties.

-

Pharmacological Scaffolds: The resulting substituted anilines and ethers serve as key intermediates for a variety of biologically active molecules. The core structure is found in compounds developed as kinase inhibitors, anti-inflammatory agents, and herbicides.

-

Modulation of Physicochemical Properties:

-

Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

-

Ethoxy Group: This group can increase lipophilicity and modulate solubility, which are critical parameters for drug candidates.

-

-

Materials Science: These types of aromatic compounds can be used as precursors for polymers and dyes.

Experimental Protocols

The following are detailed, generalized protocols for the key transformations of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of the fluoride with a generic primary or secondary amine to form a 2-amino-4-ethoxy-1-nitrobenzene derivative.

Workflow:

Caption: Workflow for SNAr with an amine.

Methodology:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture with stirring to a temperature between 80 °C and 120 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | Value/Reagent | Purpose |

| Starting Material | This compound | Electrophile |

| Nucleophile | Primary/Secondary Amine (1.1-1.5 eq) | Replaces fluorine |

| Base | K₂CO₃ or DIPEA (2.0 eq) | Scavenges HF by-product |

| Solvent | DMSO or DMF | Polar aprotic solvent |

| Temperature | 80 - 120 °C | Provides activation energy |

| Typical Yield | 70 - 95% (substrate dependent) | N/A |

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol details the catalytic hydrogenation of the nitro group to form 4-ethoxy-2-fluoroaniline.

Workflow:

Caption: Workflow for nitro group reduction.

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add a catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenation apparatus. Stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aniline is indicative of reaction completion.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the desired 4-ethoxy-2-fluoroaniline, which is often pure enough for subsequent steps.

| Parameter | Value/Reagent | Purpose |

| Starting Material | This compound | Substrate for reduction |

| Reducing Agent | Hydrogen Gas (H₂) | Stoichiometric reductant |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Catalyzes hydrogenation |

| Solvent | MeOH, EtOH, or EtOAc | Dissolves substrate |

| Temperature | Room Temperature | Mild reaction condition |

| Typical Yield | >95% | N/A |

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Conceptual)

Aryl fluorides are challenging substrates for cross-coupling reactions. However, modern catalyst systems have shown success. This conceptual protocol outlines a potential approach for the Suzuki-Miyaura coupling of this compound with a boronic acid.

Methodology:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).

-

Reagent Addition: Add a base, often a phosphate or carbonate such as K₃PO₄ (3.0 eq), and a solvent system, typically a mixture like dioxane/water.

-

Reaction Conditions: Heat the mixture with stirring to 80-110 °C.

-

Monitoring & Work-up: Follow procedures similar to those described in Protocol 1.

| Parameter | Value/Reagent | Purpose |

| Starting Material | This compound | Electrophile |

| Coupling Partner | Aryl/Vinyl Boronic Acid (1.5 eq) | Source of new C-C bond |

| Catalyst | Pd₂(dba)₃ / Ligand | Catalyzes C-C bond formation |

| Base | K₃PO₄ (3.0 eq) | Activates boronic acid |

| Solvent | Dioxane/Water | Reaction medium |

| Temperature | 80 - 110 °C | Provides activation energy |

| Expected Yield | Variable (highly condition dependent) | N/A |

Application Notes and Protocols: Reaction Mechanism of 4-Ethoxy-2-fluoro-1-nitrobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism of 4-ethoxy-2-fluoro-1-nitrobenzene with nucleophiles, a key transformation in the synthesis of various pharmaceutical and biologically active molecules. The protocols and data presented are compiled from patented synthetic routes, offering valuable insights for drug discovery and development applications.